molecular formula C9H15N3O3 B13564652 tert-butylN-(3-diazo-2-oxopropyl)-N-methylcarbamate

tert-butylN-(3-diazo-2-oxopropyl)-N-methylcarbamate

Cat. No.: B13564652
M. Wt: 213.23 g/mol
InChI Key: HZZOXESZIPEHBI-UHFFFAOYSA-N
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Description

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H13N3O3. It is known for its unique structure, which includes a diazo group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a diazo compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate involves its interaction with molecular targets through the diazo group. This group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved may include nucleophilic substitution or addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)12(4)6-7(13)5-11-10/h5H,6H2,1-4H3

InChI Key

HZZOXESZIPEHBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)C=[N+]=[N-]

Origin of Product

United States

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